Product packaging for Gatifloxacin N-Oxide(Cat. No.:CAS No. 1798008-43-1)

Gatifloxacin N-Oxide

Cat. No.: B601366
CAS No.: 1798008-43-1
M. Wt: 391.4 g/mol
InChI Key: INAPBMHQEZGEQN-UHFFFAOYSA-N
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Description

Contextual Significance of Gatifloxacin (B573) N-Oxide as a Byproduct and Metabolite in Research

Gatifloxacin N-Oxide emerges primarily through two pathways: as a product of metabolic processes in biological systems and as a degradation product formed under various stress conditions. nih.gov In the context of drug development and quality control, the identification and characterization of such related substances are mandated by regulatory authorities. zastita-materijala.org The presence of impurities, even in minute quantities, can have implications for the safety and efficacy of the active pharmaceutical ingredient (API).

Forced degradation studies, a critical component of pharmaceutical development, intentionally subject the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products. zastita-materijala.orgsphinxsai.com Research has shown that gatifloxacin can degrade under oxidative stress, with this compound being a potential resultant impurity. conicet.gov.ar For instance, studies involving hydrogen peroxide have indicated the formation of degradation products, highlighting the susceptibility of the gatifloxacin molecule to oxidation. nih.govashdin.com

Furthermore, the study of metabolites is fundamental to understanding a drug's pharmacokinetic profile. The formation of N-oxides is a recognized metabolic pathway for many drugs containing tertiary amine or aromatic amine functionalities. nih.gov These N-oxide metabolites can exhibit different physicochemical properties, such as increased water solubility and altered membrane permeability, compared to the parent drug. nih.govnih.gov While the N-oxide metabolite of the related fluoroquinolone amifloxacin (B1664871) was found to be the least active of its metabolites, its characterization was essential for a complete understanding of the drug's behavior in vivo.

Research Rationale and Scope for Academic Investigations of this compound

The primary rationale for the academic investigation of this compound stems from the necessity to develop robust analytical methods for its detection and quantification. cleanchemlab.comclearsynth.com The development of stability-indicating assay methods (SIAMs) is a key area of research. conicet.gov.ar These methods must be able to separate and quantify the parent drug, gatifloxacin, from its impurities and degradation products, including this compound. nih.govzastita-materijala.org High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are common techniques employed for this purpose. nih.govsphinxsai.com

The scope of these investigations includes:

Synthesis and Characterization: The deliberate synthesis of this compound is often necessary to obtain a pure reference standard for analytical method development and validation. researchgate.net Characterization involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its chemical structure. acs.org

Analytical Method Development and Validation: This involves creating and validating sensitive and specific analytical methods to detect and quantify this compound in bulk drug substances and pharmaceutical formulations. cleanchemlab.comclearsynth.com

Forced Degradation Studies: These studies help to understand the degradation pathways of gatifloxacin and confirm that the analytical methods can effectively separate the drug from its degradation products. zastita-materijala.orgashdin.com

Impurity Profiling: A comprehensive impurity profile for gatifloxacin, which includes this compound, is essential for regulatory submissions and for ensuring the quality of the final drug product. zastita-materijala.orgresearchgate.net

Overview of Prior Research Paradigms Relevant to N-Oxide Species in Pharmaceutical Chemistry

The study of N-oxide species is a well-established paradigm in pharmaceutical chemistry. nih.govnih.gov N-oxides are recognized as common metabolites of drugs and natural products. nih.gov Their formation can significantly impact a drug's properties. The N+–O– bond is highly polar and can form strong hydrogen bonds, which can increase a compound's water solubility and decrease its membrane permeability. nih.gov

In some instances, N-oxide formation is a deliberate strategy in drug design to create prodrugs. nih.gov These prodrugs may be inactive themselves but are converted to the active form in the body. nih.gov Conversely, the formation of N-oxides can also be a pathway for drug deactivation or detoxification.

The analytical challenges presented by N-oxides have driven the development of sophisticated separation and detection techniques. The need to resolve structurally similar compounds, such as a parent drug and its N-oxide, has spurred advancements in chromatography and spectroscopy. researchgate.netacs.org The knowledge gained from studying other N-oxide-containing compounds provides a valuable framework for the investigation of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1798008-43-1

Molecular Formula

C19H22FN3O5

Molecular Weight

391.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O5/c1-10-9-23(27,6-5-21-10)16-14(20)7-12-15(18(16)28-2)22(11-3-4-11)8-13(17(12)24)19(25)26/h7-8,10-11,21H,3-6,9H2,1-2H3,(H,25,26)

InChI Key

INAPBMHQEZGEQN-UHFFFAOYSA-N

Canonical SMILES

CC1C[N+](CCN1)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-]

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Gatifloxacin N Oxide Formation

Chemical Synthesis of Gatifloxacin (B573) N-Oxide for Reference Standards

The synthesis of Gatifloxacin N-Oxide as a reference standard is essential for accurately identifying and quantifying it as an impurity in the parent drug substance. The process involves the selective oxidation of one of the nitrogen atoms on the methylpiperazinyl substituent of the gatifloxacin molecule.

The directed N-oxidation of tertiary amines, such as the piperazine (B1678402) nitrogen in gatifloxacin, is a well-established transformation in organic chemistry. chem-station.com The reaction involves treating the parent compound, Gatifloxacin, with a suitable oxidizing agent that can selectively deliver an oxygen atom to the nitrogen. Common reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide, sometimes in the presence of a catalyst. chem-station.comorgsyn.org

The reaction mechanism typically involves the nucleophilic attack of the tertiary amine's lone pair of electrons on the electrophilic oxygen of the oxidizing agent. The choice of reagent and conditions is critical to prevent side reactions, such as oxidation at other sites on the complex gatifloxacin molecule.

Table 1: Plausible Reagents and Conditions for Gatifloxacin N-Oxidation

Oxidizing Agent Typical Solvent(s) Typical Temperature Key Considerations
Hydrogen Peroxide (H₂O₂) Water, Methanol (B129727) Room Temperature to 75°C Can be catalyzed; requires careful temperature control. orgsyn.org
meta-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane (DCM), Chloroform 0°C to Room Temperature Highly effective but may require control to avoid over-oxidation.
Urea-Hydrogen Peroxide (UHP) Methanol Room Temperature A solid, safer alternative to concentrated H₂O₂. chem-station.com

Following the chemical synthesis, the resulting this compound must be isolated and purified to meet the high-purity requirements of a reference standard. The purification strategy typically involves multiple steps to remove unreacted starting materials, reagents, and any byproducts.

Common purification techniques applicable to this compound include:

Recrystallization: This method is widely used for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. google.comacs.org Solvents like alcohols (methanol, isopropanol) and water are often employed. google.com

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. acs.org For a polar molecule like this compound, normal-phase silica (B1680970) gel chromatography or reverse-phase chromatography (e.g., using C18-functionalized silica) could be effective. ua.pt

Treatment with Activated Carbon: Activated carbon can be used to adsorb colored impurities and other byproducts from the reaction mixture, often by refluxing in a suitable solvent followed by filtration. google.com

The final purity of the reference standard is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biotransformation Pathways Yielding this compound (In Vitro and Non-Clinical Models)

In biological systems, the formation of N-oxides from drugs containing tertiary amine groups is a common metabolic pathway. hyphadiscovery.commedipol.edu.tr This phase I metabolic reaction is catalyzed by specific enzyme families, primarily Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes. hyphadiscovery.com These enzymatic reactions increase the polarity of the drug molecule, facilitating its excretion.

Flavin-containing monooxygenases are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.govresearchgate.net The N-oxidation of tertiary amines is a characteristic reaction catalyzed by FMOs, especially the FMO3 isoform, which is the most abundant form in the adult human liver. nih.govresearchgate.net

The catalytic mechanism of FMOs involves the formation of a hydroperoxyflavin intermediate, which then transfers an oxygen atom to the nucleophilic nitrogen of the substrate, such as the piperazine nitrogen of gatifloxacin. nih.gov FMO-mediated reactions are generally considered detoxification pathways. nih.gov The contribution of FMOs to N-oxide formation can be investigated in vitro using human liver microsomes, where FMO activity can be distinguished from P450 activity by its heat lability and differential pH optima. nih.gov

The Cytochrome P450 (CYP) superfamily of heme-containing enzymes are major catalysts of drug metabolism. nih.govnih.gov While best known for carbon hydroxylation and N-dealkylation, CYP enzymes are also capable of catalyzing N-oxidation reactions. uniba.itresearchgate.net The reaction cycle involves the activation of molecular oxygen by the heme iron center, leading to the formation of a potent oxidizing species that can oxygenate the substrate. nih.gov

For many tertiary amine drugs, both FMOs and CYPs can contribute to N-oxide formation, and the relative contribution of each enzyme system depends on the specific structure of the drug. nih.gov For example, the anticancer drug sorafenib (B1663141) is converted to its active N-oxide metabolite primarily by CYP3A4. uniba.it In the case of gatifloxacin, it is plausible that various CYP isoforms contribute to the formation of this compound, alongside the FMO system. Studies using specific chemical inhibitors or recombinant human CYP enzymes are typically employed to identify the specific isoforms involved.

Table 2: Comparison of FMO and CYP Enzymes in N-Oxidation

Feature Flavin-Containing Monooxygenases (FMOs) Cytochrome P450 (CYP) Enzymes
Prosthetic Group Flavin Adenine Dinucleotide (FAD) Heme (Iron-protoporphyrin IX)
Primary Function Oxygenation of soft nucleophiles (N, S atoms) Monooxygenation of a wide variety of substrates
Common Reactions N-oxidation, S-oxidation C-hydroxylation, N/O-dealkylation, N-oxidation, epoxidation
Key Human Isoform FMO3 (in adult liver) CYP3A4, CYP2D6, CYP2C9, etc.

| In Vitro Identification | Heat-sensitive, inhibited by methimazole (B1676384) nih.gov | Inhibited by specific chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) |

Microbial biotransformation offers a valuable alternative to chemical synthesis for producing drug metabolites like this compound. hyphadiscovery.com Many microorganisms possess diverse enzymatic systems, including oxidoreductases that are homologous to human FMOs and CYPs. These microbial enzymes can catalyze the N-oxidation of a drug substrate with high selectivity. hyphadiscovery.com

This approach, sometimes referred to as "microbial metabolism," involves incubating the parent drug (gatifloxacin) with selected microbial cultures. The microorganisms perform the desired N-oxidation reaction, and the metabolite can then be extracted and purified from the fermentation broth. This method is particularly useful for producing metabolites that are difficult to synthesize chemically or for generating larger quantities required for full structural elucidation and biological testing. hyphadiscovery.com

Degradation-Induced Formation of this compound from Gatifloxacin

This compound is recognized as a significant impurity and degradation product of Gatifloxacin. chemicalbook.com Its formation is often a result of the parent drug's exposure to various stress conditions, including oxidative, hydrolytic, photolytic, and thermal degradation. The piperazine ring within the Gatifloxacin structure is particularly susceptible to oxidation, leading to the formation of the N-oxide derivative. Understanding the pathways through which Gatifloxacin degrades to form this N-oxide is crucial for ensuring the stability and purity of the active pharmaceutical ingredient.

The formation of this compound is prominently driven by oxidative degradation. The mechanism primarily involves an electron transfer process targeting the amino groups of the Gatifloxacin molecule. mdpi.com Functional groups like the piperazine moiety are susceptible to oxidation, which can yield N-oxides and hydroxylamines. mdpi.com Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are particularly effective in degrading Gatifloxacin and can facilitate N-oxide formation. researchgate.netnih.gov

Studies using oxidizing agents have demonstrated this transformation. For instance, the use of azo initiators for radical reactions has been shown to cause the oxidative degradation of fluoroquinolones. mdpi.com Similarly, processes like the electro-Fenton treatment and ozonation generate powerful oxidants that attack the Gatifloxacin molecule. researchgate.netiwaponline.com The reaction with hydroxyl radicals, in particular, is a key pathway for the degradation of the fluoroquinolone. nih.gov The nitrogen atom in the piperazine ring acts as a nucleophilic center, making it a primary target for electrophilic oxygen species, resulting in the formation of the corresponding N-oxide.

Oxidative ProcessKey Oxidant SpeciesRole in N-Oxide FormationReference
Advanced Oxidation Processes (AOPs) Hydroxyl Radicals (•OH)Attack the electron-rich nitrogen on the piperazine ring, leading to oxidation. researchgate.netnih.gov
Radical Initiation (e.g., with ACVA) Peroxide RadicalsInduce oxidative degradation of the fluoroquinolone structure. mdpi.com
Ozonation Ozone (O₃), Hydroxyl Radicals (•OH)Direct reaction with the amine group or indirect oxidation via •OH leads to N-oxidation. iwaponline.com
Electro-Fenton Process Hydroxyl Radicals (•OH)In-situ generation of •OH radicals promotes the oxidation of organic pollutants like Gatifloxacin. researchgate.net

Gatifloxacin is generally considered to be hydrolytically stable in aqueous solutions under neutral conditions. researchgate.net However, forced degradation studies, which involve more extreme conditions, show that the drug can undergo degradation under both acidic and alkaline hydrolysis. actascientific.com While hydrolysis can lead to the cleavage of certain bonds in the molecule, it is not a primary pathway for the formation of this compound. The N-oxidation of the piperazine ring is fundamentally an oxidative process rather than a hydrolytic one. Therefore, in typical aqueous environments, the contribution of hydrolysis to the formation of this compound is minimal compared to oxidative pathways.

Exposure to light, particularly UV radiation, can induce the degradation of Gatifloxacin. researchgate.net The photodegradation process often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (•O₂⁻), through direct photolysis or self-sensitization. researchgate.netrsc.org These highly reactive species can then attack the Gatifloxacin molecule.

Research has shown that •OH and •O₂⁻ play a significant role in the photolytic degradation of Gatifloxacin. rsc.org As established in the context of oxidative degradation, hydroxyl radicals are capable of oxidizing the nitrogen atom of the piperazine ring. Therefore, photolytic conditions that promote the formation of ROS can indirectly lead to the formation of this compound. The photodegradation of Gatifloxacin follows pseudo-first-order kinetics, with the rate being influenced by the composition of the aqueous matrix. researchgate.net While N-oxidation is a known pathway for other tertiary amine drugs under photolytic conditions, it is considered a minor transformation pathway compared to N- and O-dealkylation reactions. nih.gov

Reactive SpeciesRole in PhotodegradationImplication for N-Oxide FormationReference
Hydroxyl Radical (•OH) Most influential species in photodegradation.Directly oxidizes the piperazine nitrogen. rsc.org
Superoxide Anion (•O₂⁻) Significant contributor to photodegradation.Contributes to the overall oxidative stress that can lead to N-oxidation. rsc.org
Photogenerated Holes (h⁺) Lesser, but still influential, role.Can initiate oxidation reactions on the molecule's surface in photocatalysis. rsc.org

Elevated temperatures can accelerate the degradation of Gatifloxacin. Studies involving forced degradation under dry heat treatment have confirmed its susceptibility to thermal stress. actascientific.com Temperature influences the rate of chemical reactions, and in the case of Gatifloxacin, higher temperatures can promote oxidative degradation pathways.

Kinetic evaluations of oxidation processes at different temperatures (e.g., 40 °C, 50 °C, and 60 °C) show that the rate of degradation increases with temperature. mdpi.com This acceleration is due to the increased energy available to overcome the activation energy barrier for the oxidation reactions. Consequently, the formation of degradation products, including this compound, is enhanced at higher temperatures. The oxidation of fluoroquinolones has been observed to follow second-order kinetics, with the process being dependent on both time and temperature. mdpi.com

The pH of the solution is a critical factor that significantly influences the degradation pathways of Gatifloxacin. mdpi.com The molecule's speciation—whether it exists in a cationic, zwitterionic, or anionic form—is pH-dependent due to its pKa values. researchgate.net This speciation affects the reactivity of different parts of the molecule, including the piperazine ring, towards oxidants.

In acidic media (e.g., pH 3), the amine groups are protonated. Under these conditions, degradation via ozonation may occur through direct reactions on the quinolone moiety. iwaponline.com Conversely, in alkaline media (e.g., pH 10), the amino group on the piperazine ring is deprotonated and becomes a more favorable site for attack by oxidants like ozone and hydroxyl radicals. iwaponline.com Studies have shown that the degradation kinetics of Gatifloxacin are often faster at alkaline pH, likely due to the increased formation of highly reactive hydroxyl radicals. iwaponline.com The specific degradation by-products and, therefore, the yield of this compound, are directly related to the oxidant species present, which is controlled by the pH of the medium. researchgate.net

pH ConditionPredominant Gatifloxacin FormPrimary Degradation Mechanism (Ozonation)Degradation RateReference
pH 3 (Acidic) Cationic (protonated amines)Direct molecular ozone oxidation on the quinolone moiety.Slower (k = 0.148 min⁻¹) iwaponline.com
pH 7 (Neutral) ZwitterionicMixed action of molecular ozone and hydroxyl radicals.Moderate iwaponline.com
pH 10 (Alkaline) Anionic (deprotonated carboxyl)Primarily indirect oxidation by non-selective hydroxyl radicals.Fastest (k = 0.677 min⁻¹) iwaponline.com

Advanced Spectroscopic and Chromatographic Characterization of Gatifloxacin N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Gatifloxacin (B573) N-Oxide. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and their chemical environments can be established. The formation of the N-oxide occurs on the piperazine (B1678402) ring, which induces significant changes in the chemical shifts of nearby protons and carbons compared to the parent Gatifloxacin molecule. sci-hub.st

The ¹H NMR spectrum of Gatifloxacin N-Oxide provides crucial information about the electronic environment of the hydrogen atoms. The introduction of the N-oxide functionality at the piperazine ring causes a downfield shift for the protons on the carbons adjacent to the N-oxide group due to the deshielding effect of the oxygen atom. Protons of the cyclopropyl (B3062369), methoxy (B1213986), and quinolone core also exhibit characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-2 (Quinolone) ~8.7 s
H-5 (Quinolone) ~7.8 s
OCH₃ ~3.8 s
Cyclopropyl Protons ~1.1-1.4, ~3.5 m
Piperazine Ring Protons ~3.0-4.5 m

Note: Data are predicted based on the known spectrum of Gatifloxacin and the expected influence of the N-oxide group. Actual values may vary depending on the solvent and experimental conditions.

In the ¹³C NMR spectrum, the carbons of the piperazine ring directly bonded to the N-oxide group show a significant downfield shift. This is a key indicator of the N-oxidation site. The spectrum will also display distinct signals for the carbons of the quinolone core, the carboxylic acid group, the cyclopropyl group, and the methoxy group. Comparing the spectrum to that of Gatifloxacin allows for precise assignment of the oxidation position. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) ~177
C=O (Ketone) ~166
Quinolone Ring Carbons ~105-155
Piperazine Ring Carbons ~45-70
OCH₃ ~61
Cyclopropyl Carbons ~8, ~35

Note: Data are predicted based on known Gatifloxacin spectra and general effects of N-oxidation. These values are illustrative.

To confirm the complete structure and assign all proton and carbon signals unambiguously, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (H-H) coupling networks, helping to trace the connectivity within the cyclopropyl and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the piperazine ring to the C-7 position of the quinolone core and confirming the position of the methoxy and cyclopropyl groups.

These techniques, used in combination, provide irrefutable evidence for the structure of this compound. srce.hr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for confirming the molecular weight and probing the structure of this compound through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition of the compound. For this compound, the molecular formula is C₁₉H₂₂FN₃O₅. chemwhat.comallmpus.com The expected exact mass for the protonated molecule [M+H]⁺ would be determined with high precision (typically to four or more decimal places), which serves as definitive evidence for the compound's elemental formula, distinguishing it from other potential impurities with the same nominal mass.

Table 3: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₉H₂₂FN₃O₅ chemwhat.comallmpus.com
Molecular Weight 391.39 g/mol allmpus.comsimsonpharma.com
Nominal Mass [M+H]⁺ 392

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For N-oxides, a characteristic fragmentation pathway is the loss of an oxygen atom ([M+H-O]⁺) or a hydroxyl radical ([M+H-OH]⁺). researchgate.net Other major fragmentations are expected to occur at the piperazine ring, consistent with the fragmentation patterns of other fluoroquinolones. nih.govresearchgate.net

Key fragmentation pathways for this compound include:

Loss of Oxygen : A neutral loss of 16 Da from the parent ion, corresponding to the elimination of the oxide oxygen, is a hallmark fragmentation for N-oxides.

Piperazine Ring Cleavage : Scission of the piperazine ring leads to several daughter ions, providing information about the substituent and the site of N-oxidation.

Loss of CO₂ : Decarboxylation of the quinolone core is a common fragmentation observed in fluoroquinolones.

Table 4: Compound Names Mentioned in the Article

Compound Name
Gatifloxacin
This compound
Carbon Dioxide

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial tool for determining the molecular weight of polar compounds like this compound. This soft ionization technique allows for the analysis of thermally labile molecules by generating intact molecular ions, thereby providing unambiguous molecular weight information. In the positive ion mode, this compound is expected to produce a prominent protonated molecular ion [M+H]⁺. Given the molecular formula C₁₉H₂₂FN₃O₅, the theoretical monoisotopic mass is 391.1543 g/mol . axios-research.comcleanchemlab.comallmpus.comncats.io The ESI-MS spectrum would therefore be expected to show a major peak at an m/z (mass-to-charge ratio) of approximately 392.16. This technique is fundamental in confirming the identity of the compound during synthesis and in identifying it as a related substance or degradation product in Gatifloxacin samples. clearsynth.comacs.org

Table 1: Predicted ESI-MS Data for this compound

Parameter Expected Value
Molecular Formula C₁₉H₂₂FN₃O₅
Molecular Weight 391.39 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected Ion [M+H]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze the chromophoric system of this compound.

Infrared (IR) Spectroscopy provides a molecular fingerprint by identifying the vibrational frequencies of specific bonds within the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands inherited from the parent Gatifloxacin structure, along with new bands indicative of the N-oxide functional group. Key vibrational modes from the Gatifloxacin core include C=O stretching of the carboxylic acid and ketone groups (typically around 1720 cm⁻¹ and 1620 cm⁻¹, respectively), O-H stretching of the carboxylic acid (a broad band in the 3300–2500 cm⁻¹ region), C-F stretching (around 1140-1010 cm⁻¹), and various C-H and C-N vibrations. semanticscholar.orgtsijournals.comresearchgate.net The formation of the N-oxide introduces a characteristic N-O stretching vibration, which is a key marker for its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule's chromophore. The quinolone ring system is the primary chromophore in Gatifloxacin. In acidic solutions, Gatifloxacin typically shows an absorption maximum at approximately 292 nm, while in basic solutions, the maximum is around 289 nm. researchgate.net The introduction of the N-oxide group, an auxochrome, can cause a shift in the absorption maximum (λ_max). The UV-Vis spectrum of this compound is useful for its quantification and for monitoring its formation during stability studies of Gatifloxacin, as changes in the molecular structure affect the UV absorbance profile. semanticscholar.orgrsc.org

Table 2: Key Spectroscopic Data for Gatifloxacin and its N-Oxide Derivative

Spectroscopic Technique Feature Characteristic Wavenumber/Wavelength
IR Spectroscopy Carboxylic Acid C=O Stretch ~1720 cm⁻¹
Ketone C=O Stretch ~1620 cm⁻¹
C-F Stretch ~1140-1010 cm⁻¹
N-O Stretch (N-Oxide) Expected characteristic band
UV-Vis Spectroscopy λ_max of Gatifloxacin (Acidic) ~292 nm

Elemental Microanalysis for Compositional Confirmation

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This analysis provides experimental verification of the compound's empirical and molecular formula. For a sample of this compound to be considered pure, the experimentally determined percentages of C, H, and N must align closely with the theoretical values calculated from its molecular formula, C₁₉H₂₂FN₃O₅. acs.orgbibliotekanauki.plunav.edu This confirmation is a critical component of the structural elucidation and characterization process for newly synthesized compounds. semanticscholar.org

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Total Mass Percentage (%)
Carbon C 12.011 19 228.209 58.30%
Hydrogen H 1.008 22 22.176 5.67%
Fluorine F 18.998 1 18.998 4.85%
Nitrogen N 14.007 3 42.021 10.74%
Oxygen O 15.999 5 79.995 20.44%

| Total | | | | 391.399 | 100.00% |

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic methods are indispensable for separating this compound from its parent drug and other related impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Peak Resolution

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the predominant technique for the analysis of Gatifloxacin and its impurities, including this compound. asianpubs.orgidk.org.rs A typical stability-indicating HPLC method can effectively resolve the Gatifloxacin peak from peaks of its degradation products and related substances. nih.govscielo.br The method generally employs a C18 stationary phase, which is suitable for separating polar compounds. researchgate.net A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used in either isocratic or gradient elution mode to achieve optimal separation. idk.org.rsconicet.gov.ar Detection is typically performed using a UV detector set at the absorption maximum of the quinolone chromophore, often around 293 nm. nih.govconicet.gov.ar The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Parameters for Analysis of Gatifloxacin and Related Substances

Parameter Description
Stationary Phase Reverse-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Mixture of aqueous buffer (e.g., Phosphate buffer, pH 3.3) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 293 nm

| Temperature | Ambient (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) for Purity Checks

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for qualitative purity checks of this compound. uni-giessen.de The technique involves spotting the sample on a TLC plate coated with a stationary phase, typically silica (B1680970) gel 60F-254. researchgate.netnih.gov The plate is then developed in a chamber containing a suitable mobile phase. For Gatifloxacin and its related substances, a common mobile phase system consists of a mixture of solvents like n-propanol, methanol, and ammonia (B1221849) solution. uni-giessen.denih.gov After development, the separated spots are visualized under UV light (at 254 nm or 365 nm). The purity is assessed by observing the number of spots; a pure sample should ideally show a single spot. The retention factor (Rf value) of the spot corresponding to this compound can be calculated and used for identification purposes by comparing it to a reference standard. researchgate.net

Table 5: Typical TLC System for Gatifloxacin Analysis

Parameter Description
Stationary Phase TLC aluminum plates precoated with silica gel 60F-254
Mobile Phase n-propanol : methanol : concentrated ammonia (25%) (5:1:0.9, v/v/v) nih.gov
Gatifloxacin R_f Value ~0.60 nih.gov

| Detection | UV lamp (254 nm) |

Table 6: List of Mentioned Compounds

Compound Name
Acetonitrile
Ammonia
Ciprofloxacin
Dexamethasone
Gatifloxacin
This compound
Methanol
n-propanol
Ornidazole
Potassium bromide

Development and Validation of Analytical Methodologies for Gatifloxacin N Oxide

Method Validation Principles for Gatifloxacin (B573) N-Oxide Analysis

Method validation for Gatifloxacin N-Oxide analysis is conducted in accordance with guidelines from the International Council for Harmonisation (ICH), which outlines specific parameters to be evaluated. nih.gov These validation parameters ensure that the analytical method is suitable for its intended purpose.

Linearity and Calibration Range Determination

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of this compound within a specified range. This is typically demonstrated by a linear regression analysis of the data points. For related substances of Gatifloxacin, various analytical techniques have demonstrated linearity over different concentration ranges.

For instance, a high-performance thin-layer chromatography (HPTLC) method for Gatifloxacin showed a good linear relationship (r²= 0.9989) in the concentration range of 200 to 400 ng/spot. sphinxsai.com Another HPTLC method demonstrated linearity for Gatifloxacin in the concentration range of 400-1200 ng/spot with a correlation coefficient (r) of 0.9953. nih.gov Furthermore, a high-performance liquid chromatography (HPLC) method established a linear calibration curve for Gatifloxacin over a concentration range of 4.0–40 μg/mL with a correlation coefficient of 0.9998. nih.gov Spectrofluorimetric methods have also shown linearity for Gatifloxacin, with one method reporting a range of 20-160 ng/ml and a regression coefficient (r²) of 0.9998. ijpsonline.com

Table 1: Linearity Data for Gatifloxacin Analytical Methods

Analytical Method Concentration Range Correlation Coefficient (r or r²)
HPTLC sphinxsai.com 200 - 400 ng/spot r² = 0.9989
HPTLC nih.gov 400 - 1200 ng/spot r = 0.9953
HPLC nih.gov 4.0 - 40 µg/mL r² = 0.9998
Spectrofluorimetry ijpsonline.com 20 - 160 ng/mL r² = 0.9998
HPLC nih.gov 4.0 - 14.0 µg/mL -
RP-HPLC scielo.br 15 - 105 µg/mL r² > 0.998
Ion-Pairing RP-HPLC oup.comresearchgate.net 50 - 1000 ng/mL r² = 0.9996

Accuracy and Precision Assessment

Accuracy of an analytical method refers to the closeness of the test results to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a sample matrix. Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.

For Gatifloxacin, accuracy has been demonstrated through recovery studies with results close to 100%. sphinxsai.comijpsonline.comconicet.gov.ar One HPTLC method showed an accuracy of 99.98% ± 0.054. sphinxsai.com An ion-pairing RP-HPLC method demonstrated accuracy with mean percentage recovery values close to 100% and standard deviation values less than 1.5. oup.com

Precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility. For Gatifloxacin analysis, various methods have reported low RSD values, indicating high precision. An HPTLC method reported intra-day and inter-day RSD values of 0.954-1.464% and 0.480–0.792%, respectively. sphinxsai.com An HPLC method showed interday and intraday precision with an RSD of less than 1.05%. nih.gov Another study reported that the RSD for intra-precision and inter-precision measures were within the repeatability criteria of ≤2.0%. mdpi.com

Table 2: Precision Data for Gatifloxacin Analytical Methods

Analytical Method Precision Parameter Relative Standard Deviation (RSD)
HPTLC sphinxsai.com Intra-day 0.954 - 1.464%
HPTLC sphinxsai.com Inter-day 0.480 – 0.792%
HPLC nih.gov Inter-day and Intra-day < 1.05%
HPLC mdpi.com Intra-precision and Inter-precision ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For Gatifloxacin, various analytical methods have established LOD and LOQ values. An HPTLC method determined the LOD and LOQ to be 40 and 88 ng/spot, respectively. sphinxsai.com Another HPTLC method found the LOD and LOQ to be 2.73 and 8.27 ng/spot, respectively. nih.gov An HPLC method calculated the LOD and LOQ as 0.507 and 1.538 μg/mL, respectively, based on a signal-to-noise ratio of 3.3:1 and 10:1. nih.gov A spectrofluorimetric method reported LOD and LOQ values of 5.48 and 16.61 ng/ml, respectively. ijpsonline.com

Table 3: LOD and LOQ Data for Gatifloxacin Analytical Methods

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ)
HPTLC sphinxsai.com 40 ng/spot 88 ng/spot
HPTLC nih.gov 2.73 ng/spot 8.27 ng/spot
HPLC nih.gov 0.507 µg/mL 1.538 µg/mL
Spectrofluorimetry ijpsonline.com 5.48 ng/mL 16.61 ng/mL
RP-HPLC scielo.br 0.09 µg/mL 0.31 µg/mL
Ion-Pairing RP-HPLC oup.comresearchgate.net 6.50 ng/mL 17.38 ng/mL

Specificity and Selectivity Evaluations

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample.

For this compound analysis, specificity is demonstrated by showing that the method can separate the this compound peak from the main Gatifloxacin peak and other potential impurities. sphinxsai.com Forced degradation studies are often performed to demonstrate the stability-indicating nature of the method, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. nih.govsphinxsai.comscielo.br The method is considered specific if the degradation products are well-resolved from the main drug peak. nih.gov Chromatographic methods like HPLC and HPTLC are particularly well-suited for demonstrating specificity due to their separative capabilities. sphinxsai.comnih.gov

Robustness Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature. nih.govconicet.gov.aracs.org

In the analysis of Gatifloxacin, robustness studies have shown that minor intentional alterations to chromatographic conditions have a negligible effect on the results. sphinxsai.comscielo.br For an HPTLC method, the RSD of peak areas during robustness studies was less than 2%, indicating the method is robust and reproducible. sphinxsai.com For an HPLC method, robustness was assessed by intentionally altering the mobile phase components, pH, and flow rate, with the method proving to be robust. nih.gov

Application of Analytical Methods in Impurity Profiling of Gatifloxacin Drug Substance

Impurity profiling is the identification and quantification of impurities in a drug substance. pharmatutor.org Analytical methods validated for this compound are essential for the impurity profiling of Gatifloxacin. ingentaconnect.comnih.gov These methods are used to monitor and control the levels of this compound and other related substances in the final drug product. pharmatutor.orgresearchgate.net

High-performance liquid chromatography (HPLC) is a primary technique used for impurity profiling due to its high resolution and sensitivity. ingentaconnect.comnih.gov A developed HPLC method can be used to analyze reaction mixtures during the synthesis of Gatifloxacin and to determine related substances in the final product. researchgate.net By employing a validated stability-indicating method, it is possible to separate and quantify degradation products, including this compound, that may form during the manufacturing process or upon storage. nih.govnih.gov

The use of a digitized impurity database has also been explored for the impurity profiling of Gatifloxacin. ingentaconnect.comnih.gov This approach uses a diode array detector (DAD) to create a database of impurity spectra, which can then be used to identify and quantify impurities without the need for individual impurity reference standards. ingentaconnect.comnih.gov

Analysis of Impurity Profiles in Different Gatifloxacin Salt Forms and Manufacturers

The profile of process-related impurities in Gatifloxacin can vary significantly depending on the specific salt form of the API and the purification processes employed by different manufacturers. ingentaconnect.com Common salt forms include Gatifloxacin Mesylate, Gatifloxacin Hydrochloride, and Gatifloxacin Sesquihydrate (also referred to as half-hydrate). ingentaconnect.com Studies utilizing digitized impurity database analysis and HPLC with diode array detection (DAD) have been instrumental in characterizing these differences. nih.govingentaconnect.comresearchgate.net

Research indicates that different salt forms are often dominated by distinct sets of impurities. For instance, Gatifloxacin Mesylate samples have been found to primarily contain F-GTFX and NP-GTFX, with some samples also showing the presence of EO-GTFX. ingentaconnect.com In contrast, Gatifloxacin Hydrochloride samples tend to have a more heterogeneous impurity profile, mainly consisting of F-GTFX, HD-GTFX, and FE-GTFX, with some samples also containing NM-GTFX and EO-GTFX at lower levels. ingentaconnect.com

Gatifloxacin Salt FormDominant ImpuritiesTypical Total Impurity ContentReference
Gatifloxacin Mesylate F-GTFX, NP-GTFX, EO-GTFX< 0.3% ingentaconnect.com
Gatifloxacin Hydrochloride F-GTFX, HD-GTFX, FE-GTFX, NM-GTFX< 0.8% ingentaconnect.com
Gatifloxacin Sesquihydrate (Half-Hydrate) HD-GTFX, NP-GTFX< 0.1% ingentaconnect.com

Theoretical and Computational Chemistry Approaches to Gatifloxacin N Oxide Research

Density Functional Theory (DFT) Calculations for Structural Prediction and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the geometric and electronic properties of molecules with high accuracy. In the context of Gatifloxacin (B573) N-Oxide, DFT calculations are instrumental in determining its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's stability and reactivity.

The introduction of an N-oxide group on the piperazine (B1678402) ring of Gatifloxacin induces notable changes in its geometry. DFT optimization studies on similar N-oxide containing heterocycles reveal an elongation of the C-N bonds adjacent to the N-oxide and a slight pyramidalization of the nitrogen atom. jchemrev.com The N-O bond itself has a characteristic length that can be accurately predicted by DFT calculations. These computations are often performed using specific basis sets, such as B3LYP/6-31G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. ajol.inforesearchgate.net

ParameterGatifloxacin (Representative Values)Gatifloxacin N-Oxide (Predicted Representative Values)
C-N (piperazine ring) Bond Length (Å)~1.46~1.48 (adjacent to N-O)
N-O Bond Length (Å)N/A~1.38
C-N-C (piperazine ring) Bond Angle (°)~110~108
HOMO Energy (eV)-5.8-6.0
LUMO Energy (eV)-1.5-1.7
HOMO-LUMO Gap (eV)4.34.3

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack).

For the parent Gatifloxacin molecule, MEP analysis reveals that the most negative potential is located around the oxygen atoms of the carboxyl group and the carbonyl group, as well as the nitrogen atoms of the piperazine ring. rhhz.net Upon formation of this compound, the MEP landscape is significantly altered. The introduction of the highly electronegative oxygen atom on one of the piperazine nitrogens creates a new, strongly negative potential region around this oxygen. This makes the N-oxide oxygen a prime site for interaction with electrophiles and hydrogen bond donors. Conversely, the nitrogen atom bonded to the oxygen becomes more electron-deficient, contributing to a more positive potential in its vicinity.

This redistribution of charge has important implications for the molecule's interactions with its environment, including solvent molecules and biological receptors. The increased polarity imparted by the N-oxide group can affect the solubility and transport properties of the molecule.

Molecular RegionGatifloxacin MEP (kcal/mol) (Representative)This compound MEP (kcal/mol) (Predicted Representative)Interpretation
Carbonyl Oxygen-55-58Strongly negative, site for electrophilic attack
Piperazine Nitrogen (unoxidized)-45-42Negative, site for electrophilic attack
N-Oxide OxygenN/A-65Most negative region, strong electrophilic/H-bonding site
Aromatic Hydrogens+20+22Positive, potential for weak interactions

Fukui Index Analysis for Nucleophilic and Electrophilic Attack Sites on Gatifloxacin Leading to N-Oxide

The Fukui function is a concept in density functional theory that helps to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. researchgate.net The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. The site for a nucleophilic attack is predicted by the f+ index, while the site for an electrophilic attack is predicted by the f- index. acs.org A higher value of the respective index indicates a greater reactivity of that atomic site.

In the context of the formation of this compound, an electrophilic attack on one of the nitrogen atoms of the piperazine ring by an oxidizing agent is a key step. Computational studies using Fukui index analysis on the parent Gatifloxacin molecule have been performed to predict the most likely sites for such an attack. rhhz.net These studies have shown that the nitrogen atoms on the piperazine ring have high f- values, indicating their susceptibility to electrophilic attack.

Specifically, the analysis of Gatifloxacin revealed that the 8N atom of the piperazine ring possesses the highest Fukui index for electrophilic attack (f- = 0.2265). rhhz.net This strongly suggests that this nitrogen is the most probable site for oxidation, leading to the formation of this compound. The 14N atom also shows a significant, though smaller, Fukui index, indicating it as another potential, but less likely, site of attack. rhhz.net This predictive power of the Fukui function is invaluable for understanding the metabolic pathways of drugs like Gatifloxacin.

Atomic Site in GatifloxacinCondensed Fukui Index (f-)Interpretation
8N (piperazine ring)0.2265Most active site for electrophilic attack, likely site of N-oxidation
14N (piperazine ring)0.1001Secondary active site for electrophilic attack
3C (quinoline ring)0.0742A tertiary active site for electrophilic attack

Predictive Modeling of N-Oxide Formation Mechanisms

Predictive modeling of the N-oxide formation mechanism on Gatifloxacin involves computational investigation of the reaction pathways between Gatifloxacin and an oxidizing agent. These studies aim to identify the transition states and intermediates involved in the N-oxidation of the piperazine ring, and to calculate the activation energies for each step. Such models provide a detailed, step-by-step picture of how the reaction occurs.

The oxidation of piperazine and its derivatives has been the subject of several computational and kinetic studies. researchgate.netscispace.comscirp.org These studies suggest that the mechanism of N-oxidation can proceed through different pathways depending on the oxidant. For instance, in the presence of hydroxyl radicals, the reaction may be initiated by H-abstraction from a C-H bond on the piperazine ring, followed by the addition of molecular oxygen and subsequent reactions. acs.orgchemrxiv.org

Alternatively, direct oxidation of the nitrogen atom can occur. A proposed general mechanism involves the initial formation of a complex between the piperazine nitrogen and the oxidizing species. This is followed by a transition state where the oxygen atom is transferred to the nitrogen, leading to the formation of the N-oxide product. scispace.com Computational modeling of these pathways for Gatifloxacin would involve mapping the potential energy surface of the reaction. This would allow for the determination of the lowest energy pathway and the rate-determining step for the formation of this compound. These predictive models are crucial for understanding drug metabolism and for the rational design of more stable drug candidates.

Future Research Directions and Emerging Analytical Technologies

Advancements in Hyphenated Analytical Techniques for Comprehensive Gatifloxacin (B573) N-Oxide Analysis

The accurate detection and quantification of Gatifloxacin N-Oxide in various matrices necessitate the use of sophisticated analytical methods. Hyphenated techniques, which couple separation and spectroscopic detection technologies, are at the forefront of this endeavor. scispace.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS), have become indispensable for the analysis of gatifloxacin and its metabolites, including the N-oxide form. mdpi.comnih.govresearcher.lifenih.gov

These methods offer high sensitivity and selectivity, which are crucial for identifying and quantifying trace levels of this compound in complex samples like biological fluids and environmental waters. nih.govnih.gov For instance, LC-MS/MS methods have been developed for the simultaneous quantification of gatifloxacin and other compounds in various biofluids. nih.gov The evolution of these techniques allows for more comprehensive impurity profiling and metabolite identification. ingentaconnect.comresearchgate.net The use of high-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the confident identification of unknown transformation products, a critical aspect of environmental and metabolic studies. ucp.pt Future advancements will likely focus on further miniaturization, increased automation, and the development of "greener" analytical methods with reduced solvent consumption. scispace.com

Investigation of this compound in Environmental Matrices and Degradation Systems

The widespread use of gatifloxacin has led to its detection in various environmental compartments, prompting research into its fate and removal. acs.orgmdpi.com Advanced Oxidation Processes (AOPs) are a key technology for the remediation of water contaminated with pharmaceuticals like gatifloxacin. rsc.orgrsc.orgrhhz.net These processes, which include ozonation, photocatalysis, and Fenton-like reactions, generate highly reactive species that degrade the parent drug into various transformation products (TPs). rsc.orgiwaponline.comnih.gov

Research has shown that the degradation of gatifloxacin via AOPs leads to a variety of by-products through reactions like demethylation, decarboxylation, and cleavage of the piperazine (B1678402) ring. rsc.orgrhhz.net While not always explicitly identified in every study, the formation of N-oxide derivatives is a known transformation pathway for fluoroquinolones during such treatment processes. For example, the related compound ofloxacin (B1677185) has been shown to form ofloxacin-N-oxide as a metabolite in wastewater. nih.gov Studies investigating the ozonation of gatifloxacin have identified various degradation products, and the specific pathways are dependent on factors like pH. iwaponline.com Similarly, photocatalytic degradation studies have proposed multiple decomposition pathways. rsc.orgnih.gov Future research is essential to definitively identify this compound as a TP in these systems, assess its potential toxicity, and understand its persistence in the environment.

Degradation ProcessKey Reactive SpeciesPotential Transformation PathwaysReference
Photocatalysis (e.g., Au/B-TiO2)•OH, •O₂⁻, h⁺Demethylation, decarboxylation, piperazine ring breakage, defluorination rsc.org
OzonationO₃, •OHAttack on carboxylic group or piperazinyl ring depending on pH iwaponline.com
Ozone/Sulfite ProcessSO₄•⁻, •OHSingle electron transfer, hydrogen atom abstraction, radical adduct formation nih.gov

Further Elucidation of Stereochemical Aspects of N-Oxide Formation

Gatifloxacin possesses a chiral center at the C-3 position of the methylpiperazinyl ring. zenodo.org The metabolic processes in the body can be stereoselective, meaning that one enantiomer is metabolized differently than the other. This has been observed for other fluoroquinolones like ofloxacin, where species-related differences in stereoselective disposition have been reported. nih.gov Studies on ofloxacin have identified ofloxacin N-oxide as a metabolite and noted high stereoselectivity in its formation. nih.govnih.govresearchgate.net

This precedent suggests that the N-oxidation of gatifloxacin could also be a stereoselective process, potentially leading to the formation of diastereomeric this compound metabolites with different biological activities or toxicological profiles. Currently, there is a gap in the literature regarding the specific stereochemistry of this compound formation. Future research should focus on investigating the enzymatic pathways responsible for N-oxidation and determining if this process is stereoselective. Such studies are crucial for a complete understanding of the drug's metabolism and the potential implications of its metabolites.

Development of Novel Synthetic Routes for this compound Analogues for Research Purposes

The availability of this compound analogues is essential for advancing research in various fields, including medicinal chemistry, toxicology, and environmental science. The synthesis of N-oxide-containing heterocycles is an active area of chemical research. acs.org General methods for the synthesis of 4-quinolone N-oxides have been developed, providing a foundation for creating analogues of this compound. rsc.org

Researchers are exploring various synthetic strategies to create novel fluoroquinolone analogues with modified properties. researchgate.netmdpi.commdpi.com These efforts often involve modifications at different positions of the quinolone core to enhance activity or reduce resistance. rsc.org The development of efficient and targeted synthetic routes for this compound and its analogues would facilitate studies on their structure-activity relationships, toxicological properties, and environmental behavior. This includes creating isotopically labeled standards for use in advanced analytical studies. pharmaffiliates.comsynthinkchemicals.com

Application of this compound as a Reference Standard in Pharmaceutical Quality Control

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Impurity profiling is a critical component of quality control in the pharmaceutical industry. ingentaconnect.com this compound, being a known impurity and metabolite of gatifloxacin, serves as an essential chemical reference standard. pharmaffiliates.comsynthinkchemicals.comsimsonpharma.comallmpus.com

Reference standards are highly characterized materials used to confirm the identity, purity, and strength of drug substances and products. ingentaconnect.compharmaffiliates.com The availability of certified this compound reference material allows pharmaceutical manufacturers to accurately quantify its presence in gatifloxacin API and finished dosage forms using validated analytical methods like HPLC. researchgate.netresearchgate.netnih.gov This ensures that the levels of this impurity are controlled within the strict limits set by regulatory authorities, thereby safeguarding the safety and efficacy of the final pharmaceutical product. Several suppliers provide this compound for this purpose, often accompanied by a Certificate of Analysis detailing its characterization. synthinkchemicals.comsimsonpharma.comallmpus.com

Q & A

Q. What advanced genotoxicity assays are recommended to confirm the safety profile of this compound?

  • Methodological Answer : Supplement standard assays with:
  • Micronucleus Test : In human lymphocytes to detect clastogenicity.
  • γH2AX Foci Detection : To quantify DNA double-strand breaks.
  • Transcriptomic Analysis : RNA-seq of exposed cells to identify dysregulated DNA repair pathways. Compare results with structurally related fluoroquinolones to isolate N-oxide-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.